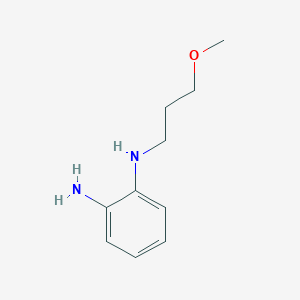

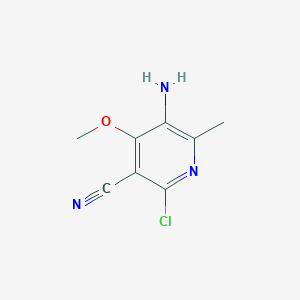

N1-(3-Methoxypropyl)benzene-1,2-diamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N1-(3-Methoxypropyl)benzene-1,2-diamine" is not directly mentioned in the provided papers. However, the papers do discuss various benzene-1,2-diamine derivatives and their properties, which can provide insights into the chemical behavior and characteristics that might be expected from "this compound" .

Synthesis Analysis

The synthesis of benzene-1,2-diamine derivatives typically involves the use of readily available precursor materials and a common synthetic pathway. For example, a monosubstituted benzene-1,2-diamine building block was prepared from commercially available starting amines and nitrobenzene derivatives . This suggests that "this compound" could potentially be synthesized through a similar approach, using appropriate precursors and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzene-1,2-diamine derivatives is characterized using spectroscopic techniques such as FTIR, 1H NMR, and 13C NMR . These techniques help in determining the molecular structure and the position of substituents on the benzene ring. The presence of substituents can influence the molecular orientation and packing in the solid state, as seen in the case of other diamine derivatives .

Chemical Reactions Analysis

Benzene-1,2-diamine derivatives can participate in various

科学的研究の応用

Aggregation-Induced Emission Enhancement

N1-(3-Methoxypropyl)benzene-1,2-diamine analogs have shown potential in fluorescence applications. A study on N,N′-bis(4-methoxysalicylide)benzene-1,4-diamine demonstrated its interesting aggregation-induced emission enhancement (AIEE) characteristics. It exhibited weak fluorescence in aprotic solvents and strong emission in protic solvents. This behavior suggests potential applications in fluorescence sensing of volatile organic solvents (Wu et al., 2015).

Conducting Copolymers

The compound has been used in the synthesis and characterization of conducting copolymers. A study involving electrochemical copolymerizations of derivatives of this compound with other components, like thiophene derivatives, showcased its role in the development of conducting materials. These copolymers have potential applications in various industrial processes (Turac et al., 2014).

Computational Studies and Antibacterial Activities

Computational studies and in silico analysis have been conducted on Schiff base derivatives of this compound. These studies have revealed insights into their molecular structure and potential antibacterial activities. One of the compounds showed superior antibacterial activity compared to standard drugs, indicating its potential in medical applications (A. P, 2019).

Fluorescence Sensing Applications

In a study related to fluorescence-quenching chemosensors, derivatives of this compound showed potential for dual recognition of Ni2+ and Cu2+ ions. This suggests its utility in developing sensitive and selective sensors for metal ion detection in environmental and biological samples (Pawar et al., 2015).

Synthesis of DNA Interacting Agents

Derivatives of this compound have been utilized in the synthesis of DNA bis-intercalating agents. These compounds show promise in the field of medicinal chemistry, particularly in the development of novel therapeutics targeting DNA (Moloney et al., 2001).

Inhibitory Action in Cellular Processes

A study on a novel aromatic diamine compound, closely related to this compound, demonstrated its inhibitory effect on nuclear translocation of NF-kappaB in macrophages. This indicates its potential use in controlling inflammatory responses and could have implications in the treatment of various diseases (Shin et al., 2004).

Corrosion Inhibition

Derivatives of this compound have shown effectiveness as corrosion inhibitors. These compounds were evaluated for their corrosion inhibiting properties, showcasing their potential application in industries for protecting metals against corrosion (Singh & Quraishi, 2016).

作用機序

Safety and Hazards

特性

IUPAC Name |

2-N-(3-methoxypropyl)benzene-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-13-8-4-7-12-10-6-3-2-5-9(10)11/h2-3,5-6,12H,4,7-8,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSPKXXKEAQPISZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC1=CC=CC=C1N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

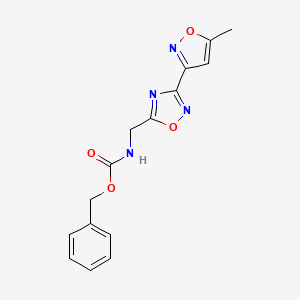

![2-{(Z)-1-methyl-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]ethylidene}-1-hydrazinecarboxamide](/img/structure/B3019403.png)

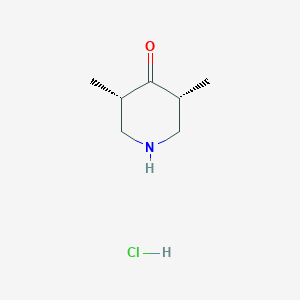

![3-[3-(3-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile](/img/structure/B3019414.png)

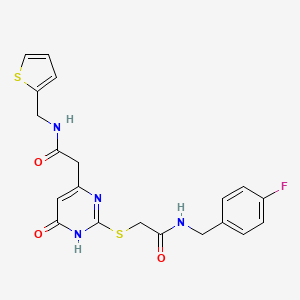

![1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(p-tolyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B3019419.png)